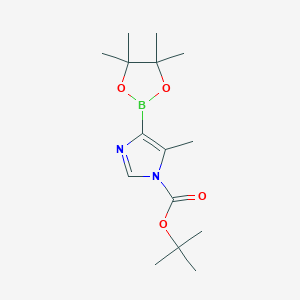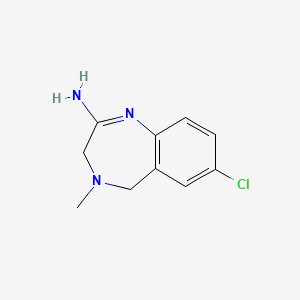![molecular formula C11H12BrN3O2S B11827434 Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is an organic compound with the molecular formula C10H13BrN2O3 It is a derivative of thiazole and pyridine, featuring a bromine atom and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate typically involves the following steps:
Formation of 5-bromothiazolo[5,4-B]pyridine: This intermediate can be synthesized by reacting 5-bromopyridine with thioamide under specific conditions.
Introduction of the Carbamate Group: The intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring.
Aplicaciones Científicas De Investigación
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of thiazole and pyridine derivatives, including their antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl (5-bromothiazol-2-yl)carbamate: This compound is structurally similar but lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate:
Uniqueness
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is unique due to its combination of a thiazole ring, pyridine ring, and carbamate group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H12BrN3O2S |
|---|---|
Peso molecular |
330.20 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12BrN3O2S/c1-11(2,3)17-10(16)15-9-13-6-4-5-7(12)14-8(6)18-9/h4-5H,1-3H3,(H,13,15,16) |
Clave InChI |
MDARLICIOWRXDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC2=C(S1)N=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,4R,5S,7R)-5-[tert-butyl(dimethyl)silyl]oxy-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B11827361.png)
![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)
![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)


![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)
![7-(tert-Butyl)-4-chloro-5-iodo-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11827406.png)


![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)



